3,6-diethyl 2-[3-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-[3-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure combining a thiophene ring fused with a pyridine ring. The molecule features diethyl ester groups at positions 3 and 6, a 3-(pentyloxy)benzamido substituent at position 2, and a partially hydrogenated pyridine ring (4H,5H,6H,7H). The pentyloxy chain and benzamido group may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
diethyl 2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S/c1-4-7-8-14-33-18-11-9-10-17(15-18)22(28)26-23-21(24(29)31-5-2)19-12-13-27(16-20(19)34-23)25(30)32-6-3/h9-11,15H,4-8,12-14,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYLHVKGVJOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[3-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and solvents such as acetic acid, potassium carbonate, and acetone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, greener solvents, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[3-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its 3-(pentyloxy)benzamido group, which introduces both aromaticity and a flexible alkyl chain. This contrasts with simpler amino (-NH₂) substituents in analogs .
- Ester group variations (diethyl vs. mixed ethyl/methyl or benzyl) influence solubility and metabolic stability. Diethyl esters may enhance lipophilicity compared to methyl or benzyl esters .
- Hydrogenation patterns (e.g., 4H,5H,6H,7H vs.
Functional Implications
- Bioactivity: Amino-substituted analogs (e.g., CAS 24237-51-2) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s benzamido group may confer selectivity for protein targets with hydrophobic binding pockets .
Biological Activity
Chemical Structure and Properties
The compound's structure features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of the pentyloxy group and the amide linkage are particularly noteworthy as they may enhance lipophilicity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the nanomolar range. The compound was shown to induce apoptosis and affect cell cycle progression, leading to decreased viability in treated cells .
Table 1: Cytotoxicity Data of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,6-diethyl 2-[3-(pentyloxy)... | MDA-MB-231 | 0.05 | Induces apoptosis |
| Related Thieno Compound | MCF-7 | 2.5 | Cell cycle arrest |
| Compound 5c | PC-3 | 2.08 | CYP17 inhibition |
The mechanism by which thieno[2,3-c]pyridine compounds exert their effects often involves interaction with specific enzymes or pathways critical for cancer cell survival. For example, some derivatives have been shown to inhibit phosphoinositide-specific phospholipase C (pi-PLC), a target implicated in tumor growth and metastasis .
Metabolomic Profiling
Metabolomic analyses have been employed to understand the metabolic changes induced by treatment with thieno[2,3-c]pyridine derivatives. In one study, significant alterations were observed in glycolysis and gluconeogenesis pathways following treatment with a related compound. This suggests that these compounds may disrupt energy metabolism in cancer cells, contributing to their cytotoxic effects .
Case Studies
- Breast Cancer Study : A study investigating the effects of a related thieno[2,3-c]pyridine on breast cancer stem cells found that treatment led to reduced viability and altered expression of glycolipid markers associated with stemness .
- Prostate Cancer Model : Another study evaluated the anticancer activity of benzothieno[2,3-c]pyridines against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit CYP17 enzyme activity, leading to reduced testosterone levels and tumor growth .
Q & A
Q. What are the established synthetic methodologies for preparing this compound?
The synthesis involves multi-step routes typical of thieno[2,3-c]pyridine derivatives. Key steps include:
- Core framework construction : Formation of the thieno[2,3-c]pyridine core via cyclization reactions, often using thiophene and pyridine precursors.
- Functionalization : Introduction of the 3-(pentyloxy)benzamido group via amide coupling, requiring activating agents like EDCI or HOBt.
- Esterification : Diethyl ester groups are introduced using alkylation reagents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF).
Optimization : Reaction temperatures (60–80°C) and pH (neutral to slightly basic) are critical to minimize side products. Purification employs column chromatography followed by recrystallization.
Q. How is the compound characterized structurally after synthesis?
Structural confirmation relies on advanced spectroscopic and chromatographic techniques:
- NMR : Typical ¹H NMR shifts for the thieno[2,3-c]pyridine core include δ 2.5–3.5 ppm (methylene protons) and δ 7.0–8.5 ppm (aromatic protons). The 3-(pentyloxy)benzamido group shows distinct peaks at δ 4.0 ppm (–OCH₂–) and δ 6.5–7.5 ppm (benzamido aromatic protons).
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₇H₃₃N₂O₆S: calc. 513.2055, found 513.2052).
- HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm.
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility and stability : Measure logP (octanol/water) and plasma stability (incubation in human plasma at 37°C for 24 h).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency compared to THF.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used.
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization reduces decomposition.
Example data : Yield increased from 45% to 72% by switching from THF to DMF in the amidation step.
Q. How can contradictions in NMR data (e.g., unexpected shifts) be resolved?
- Comparative analysis : Reference NMR data for analogs (e.g., diethyl 2-(2,6-difluorobenzamido)thieno[2,3-c]pyridine-3,6-dicarboxylate shows δ 7.2–7.8 ppm for fluorinated aromatics).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments.
- Variable temperature NMR : Detect dynamic effects (e.g., rotamers) causing split peaks.
Q. What mechanistic insights exist for key reactions in its synthesis?
- Amide coupling : Proposed mechanism involves activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.
- Cyclization : Base-mediated (e.g., NaH) intramolecular nucleophilic aromatic substitution forms the thienopyridine core. Kinetic studies suggest a second-order dependence on substrate concentration.
Q. How can computational methods predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds with the benzamido group and hydrophobic contacts with the pentyloxy chain.
- MD simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
